2,3-Dichloro-5-methylphenol
Overview
Description
2,3-Dichloro-5-methylphenol is an organic compound belonging to the class of chlorinated phenols. It is characterized by the presence of two chlorine atoms and one methyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antiseptic and disinfectant properties, making it useful in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-5-methylphenol can be synthesized through several methods. One common approach involves the chlorination of 5-methylphenol (also known as m-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: Dichloroquinones.
Reduction: Mono-chlorinated phenols or methylphenol.
Substitution: Phenols with different substituents replacing chlorine atoms.
Scientific Research Applications
2,3-Dichloro-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antiseptic properties make it useful in studying microbial inhibition and disinfection.
Medicine: It is explored for its potential use in antiseptic formulations and disinfectants.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylphenol primarily involves its ability to disrupt microbial cell membranes. The presence of chlorine atoms enhances its reactivity, allowing it to interact with and denature proteins and enzymes within microbial cells. This leads to cell lysis and death, making it an effective antiseptic and disinfectant.
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,5-Dichlorophenol
Comparison: 2,3-Dichloro-5-methylphenol is unique due to the presence of a methyl group in addition to the chlorine atoms. This structural difference can influence its reactivity and effectiveness as an antiseptic. Compared to other dichlorophenols, it may exhibit different solubility, volatility, and antimicrobial properties.
Properties
IUPAC Name |
2,3-dichloro-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNKPCIONBENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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